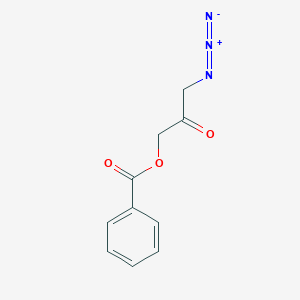

3-Azido-2-oxopropyl benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O3 |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

(3-azido-2-oxopropyl) benzoate |

InChI |

InChI=1S/C10H9N3O3/c11-13-12-6-9(14)7-16-10(15)8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

FBXVHCMDUZIIHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=O)CN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Azido 2 Oxopropyl Benzoate and Its Precursors

Classical and Contemporary Synthetic Routes to 3-Azido-2-oxopropyl Benzoate (B1203000)

The preparation of α-azido ketones can be achieved through several synthetic strategies, ranging from classical methods to more contemporary, efficient protocols.

Approaches Involving Diazotization and Subsequent Azidation Reactions

One of the classical methods for introducing an azide (B81097) group involves the diazotization of an α-amino ketone precursor. This method, while historically significant, is often superseded by more direct and higher-yielding modern techniques. The general pathway involves the conversion of a primary amine to a diazonium salt, which is then displaced by an azide anion. While specific examples for 3-azido-2-oxopropyl benzoate are not prevalent in recent literature, the diazotization of related α-amino ketones is a known transformation. For instance, the diazotization of methyl anthranilate has been used in one-pot reactions to generate related structures. researchgate.net

Nucleophilic Substitution Strategies for Azide Introduction

A widely employed and direct method for the synthesis of α-azido ketones is the nucleophilic substitution of an α-halo ketone with an azide salt, typically sodium azide. nih.govchemrevlett.comresearchgate.net This SN2 reaction is effective for preparing primary azides from the corresponding halides. masterorganicchemistry.com For the synthesis of this compound, a suitable precursor would be 3-bromo-2-oxopropyl benzoate. The reaction proceeds by the displacement of the bromide ion by the azide ion. nih.gov This method is advantageous due to the availability of α-halo ketone precursors. nih.gov

Another variation of this strategy involves the use of α-tosyloxy or α-nosyloxy ketones as substrates. nih.govchemrevlett.com These sulfonates are excellent leaving groups, facilitating the nucleophilic attack by the azide anion. An iodobenzene-catalyzed synthesis of α-azido ketones from aryl ketones has been developed, which proceeds through an in situ generated α-tosyloxy ketone intermediate. nih.gov

| Precursor Type | Reagent | Key Features |

| α-Halo Ketone | Sodium Azide | Direct SN2 displacement of the halide. nih.gov |

| α-Tosyloxy Ketone | Sodium Azide | Utilizes a good leaving group for efficient substitution. nih.gov |

| α-Nosyloxy Ketone | Sodium Azide | Similar to tosyloxy, provides a reactive substrate. nih.gov |

Oxidative Protocols in the Synthesis of α-Azido Ketones

Oxidative methods provide an alternative route to α-azido ketones, often avoiding the need for pre-functionalized starting materials like α-halo ketones. chemrevlett.com One such method involves the oxidative azidation of silyl (B83357) enol ethers. nih.gov Treatment of a triisopropylsilyl enol ether with an azide source in the presence of an oxidizing agent can directly yield the corresponding α-azido ketone. nih.gov

Another oxidative approach is the direct vicinal oxy-azidation of unsaturated carbon-carbon bonds. chemrevlett.com For instance, the reaction of styrenes with an azide radical, generated from the one-electron oxidation of an azide anion by ceric ammonium (B1175870) nitrate (B79036) (CAN), leads to the formation of phenacyl azides. chemrevlett.com Copper-promoted denitrogenation/oxidation of α-azido ketones using TEMPO as an oxidant has also been explored for the synthesis of related α-ketoamides. organic-chemistry.orgacs.org

Regioselective and Chemoselective Considerations in Synthesis

The synthesis of α-azido ketones often requires careful consideration of regioselectivity and chemoselectivity, especially in complex molecules. In nucleophilic substitution reactions, the α-position to the carbonyl group is activated, favoring the substitution at this site. nih.gov However, in molecules with multiple reactive sites, protecting groups may be necessary to achieve the desired outcome.

Regioselective synthesis has been a focus in the development of new methods. For example, the ring-opening of certain epoxides with thiobenzoic acid proceeds in a regioselective manner. rsc.org Similarly, regioselective azidotrimethylsilylation of certain substrates has been achieved. researchgate.net In the context of this compound, ensuring the azido (B1232118) group is introduced specifically at the 3-position is crucial. The choice of synthetic route and reaction conditions plays a pivotal role in controlling the regioselectivity of the azidation step. For instance, in the synthesis of polycyclic aza-oxa heteroarenes, regioselectivity was achieved by controlling the reaction temperature during reactions with hydrazine. nih.gov

Enantioselective and Diastereoselective Synthesis of Chiral Analogs

The development of enantioselective methods for the synthesis of chiral α-azido ketones is a significant area of research, as these compounds are valuable precursors for chiral amines and amino alcohols. metu.edu.tr

Organocatalytic Approaches, including Michael-Aldol Sequences

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of α-azido ketones. rsc.org Chiral organocatalysts, such as cinchona alkaloid derivatives and squaramides, can facilitate the enantioselective introduction of the azide group. metu.edu.trrsc.org

One notable approach is the organocatalytic asymmetric azidation of sulfoxonium ylides, which provides enantioenriched α-azido ketones. rsc.org This method has been shown to be effective for the formation of quaternary stereocenters. rsc.org Another strategy involves the kinetic resolution of racemic α-azido ketones using cinchona-derived organocatalysts, achieving high enantioselectivities. metu.edu.tr

Furthermore, Michael-Aldol sequences have been employed in the enantioselective synthesis of complex molecules containing the α-azido ketone moiety. mcmaster.ca For example, an optimized organocatalytic Michael-aldol sequence was used in the total synthesis of (+)-trans-dihydrolycoricidine, demonstrating the power of this approach in constructing chiral centers with high control. mcmaster.ca Phase-transfer catalysis using chiral quaternary ammonium salts has also been successfully applied to the enantioselective synthesis of chiral α-azido ketones from racemic α-bromo ketones. organic-chemistry.orgnih.gov

| Organocatalytic Method | Catalyst Type | Key Outcome |

| Asymmetric Azidation of Sulfoxonium Ylides | Chiral Squaramide | Enantioenriched α-azido ketones with tertiary stereocenters. rsc.org |

| Kinetic Resolution | Cinchona Derivatives | High enantioselectivities for racemic α-azido ketones. metu.edu.tr |

| Michael-Aldol Sequence | Diphenylsilylprolinol ether/Quinidine | Regio-, diastereo-, and enantioselective synthesis of complex chiral molecules. mcmaster.ca |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Enantioselective synthesis from racemic α-bromo ketones. organic-chemistry.orgnih.gov |

Lipase-Mediated Transformations for Stereocontrol

The introduction of chirality into molecules is a critical aspect of modern organic synthesis, particularly for applications in medicinal chemistry and materials science. Lipases, a class of enzymes, have proven to be highly effective biocatalysts for the kinetic resolution of racemic mixtures, offering a green and efficient route to enantiomerically pure compounds.

In the context of synthesizing chiral precursors to this compound, such as chiral azido-alcohols, lipase-mediated kinetic resolution is a key technique. This process typically involves the selective acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus resolved. Lipases from various sources, including Candida antarctica (CaLB), Pseudomonas cepacia (Lipase PS), and Candida rugosa (CRL), are frequently employed due to their high enantioselectivity and stability in organic solvents. unipd.itmdpi.comnih.gov

For instance, the kinetic resolution of a racemic alcohol precursor can be achieved through transesterification using a lipase (B570770) and an acyl donor like vinyl acetate (B1210297). The lipase selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. nih.gov The efficiency and enantioselectivity of these resolutions can often be enhanced by optimizing reaction conditions such as the choice of solvent, temperature, and acylating agent. unipd.it Lowering the reaction temperature, for example, has been shown to significantly improve enantioselectivity in some lipase-catalyzed resolutions. acs.org

The application of lipase-mediated kinetic resolution provides access to enantiomerically enriched building blocks that are crucial for the stereocontrolled synthesis of this compound and its derivatives.

Stereoretentive Strategies in Derivatization

While many nucleophilic substitution reactions proceed with an inversion of stereochemistry, certain synthetic strategies allow for the retention of the original configuration at a chiral center. These stereoretentive methods are particularly valuable when the desired enantiomer is obtained directly from a chiral precursor without altering its stereochemistry.

One notable strategy involves the use of a nucleophile-assisting leaving group (NALG). This approach has been utilized for the direct and stereoretentive conversion of chiral alcohols into other functional groups. nih.gov For example, a recently developed method describes the stereoretentive nucleophilic substitution of homoallylic tertiary alcohols. This is achieved through the formation of a nonclassical cyclopropyl (B3062369) carbinyl carbocation intermediate, which allows for the formation of new carbon-heteroatom bonds with the retention of stereochemistry. This has been successfully applied to azidation reactions using trimethylsilyl (B98337) azide (TMSN₃) with an iron(III) triflate catalyst, affording tertiary homoallylic azides with high diastereoselectivity and stereoretention. acs.org

These stereoretentive strategies offer powerful tools for the synthesis of chiral molecules like the precursors to this compound, ensuring that the desired stereochemical integrity is maintained throughout the synthetic sequence.

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its precursors can be made more sustainable through the adoption of several green chemistry practices.

Water-Based Reaction Systems

Traditionally, organic reactions are conducted in organic solvents, which are often volatile, flammable, and toxic. Water, as a solvent, offers a safe, non-toxic, and environmentally benign alternative. The ring-opening of epoxides with sodium azide to form azido alcohols, a key step in the synthesis of precursors for this compound, can be effectively carried out in water. cmu.edusemanticscholar.org

The pH of the aqueous medium has been shown to control the reactivity and regioselectivity of the epoxide ring-opening. cmu.edusemanticscholar.org For instance, the azidolysis of epoxides in water at a controlled pH can lead to high yields of the desired azido alcohol. cmu.edu To overcome the low solubility of some organic substrates in water, polymeric cosolvents like poly(vinylamine) and poly(allylamine) can be used to facilitate the reaction. researchgate.net Furthermore, the use of phase-transfer catalysts can also enhance reaction rates in heterogeneous aqueous systems. nih.gov The development of one-pot procedures, where multiple reaction steps are carried out in water without the isolation of intermediates, further enhances the green credentials of this approach. semanticscholar.org

Ultrasonic Irradiation for Enhanced Reaction Efficiency

Ultrasound-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, improving yields, and reducing reaction times. The physical phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, leading to an enhancement of chemical reactivity. nih.govchempap.orgbeilstein-journals.org

In the context of synthesizing azido compounds, ultrasonic irradiation has been shown to significantly shorten reaction times and improve yields. For example, the synthesis of organic azides from primary halides and aqueous sodium azide is effectively promoted by ultrasound. researchgate.netresearchgate.net Studies have demonstrated that reactions that take several hours or even days under silent conditions can be completed in a much shorter timeframe with the application of ultrasound, often with an increase in product yield. nih.govchempap.org This energy-efficient method can also reduce the amount of solvent required, further contributing to its sustainability. nih.gov

Catalyst Selection and Recycling in Synthesis

The use of catalysts is a cornerstone of green chemistry, as they allow for reactions to proceed with higher efficiency and selectivity under milder conditions. In the synthesis of this compound and its precursors, the choice of catalyst is crucial. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.netnih.govmdpi.com

For the ring-opening of epoxides with azide, various heterogeneous catalysts have been developed. For example, GaCl₃ supported on polyvinylpyrrolidone (B124986) (PVP) has been used as a recoverable catalyst for the regioselective conversion of epoxides to β-azido alcohols. researchgate.net Similarly, copper catalysts immobilized on supports like silica (B1680970) gel or chitosan (B1678972) have been shown to be effective and recyclable for azide-alkyne cycloaddition reactions, which could be relevant for further derivatization of the target molecule. nih.govmdpi.comrsc.org The development of catalysts that are stable, reusable, and exhibit high activity is an active area of research. rsc.org For instance, copper(I) immobilized on silica has been shown to be reusable for at least five cycles without a significant loss of activity. mdpi.com

Continuous Flow Synthesis Methods for Scalability

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing numerous advantages in terms of safety, efficiency, scalability, and process control. organic-chemistry.orgcam.ac.ukbeilstein-journals.org The small reactor volumes in flow systems allow for better management of reaction exotherms and the safe handling of potentially hazardous reagents and intermediates, such as organic azides. organic-chemistry.orgcam.ac.uk

The synthesis of azides, a key functional group in this compound, has been successfully adapted to continuous flow systems. organic-chemistry.orgcam.ac.ukacs.org For example, the direct azidation of alcohols using trimethylsilyl azide (TMSN₃) can be performed in a continuous flow module using a recyclable catalyst like Amberlyst-15. organic-chemistry.orgacs.org This method allows for the efficient production of a wide range of azides and can be scaled up to produce significant quantities of the desired product. organic-chemistry.orgacs.org

Flow systems also enable the integration of multiple reaction and purification steps into a single, automated process. This has been demonstrated in the multistep synthesis of various nitrogen-containing compounds, where azides are generated in flow and then immediately used in subsequent transformations without isolation. cam.ac.ukdurham.ac.uk The use of packed-bed reactors with immobilized reagents or catalysts, such as an azide exchange resin, further enhances the efficiency and safety of flow synthesis. cam.ac.uk The ability to precisely control reaction parameters like temperature, pressure, and residence time in a flow reactor often leads to higher yields and purities compared to batch methods. beilstein-journals.org

Chemical Reactivity and Transformation Pathways of 3 Azido 2 Oxopropyl Benzoate

Azide (B81097) Functional Group Reactivity

The azide functional group is a cornerstone of modern organic synthesis, known for its participation in a wide array of reliable and high-yielding reactions. rsc.org In the context of an α-azido ketone like 3-Azido-2-oxopropyl benzoate (B1203000), the azide can act as a 1,3-dipole, a precursor to nitrenes, or a substrate for reduction to an amine. rsc.organdrews.edu Its reactivity is central to its utility as a building block in constructing more complex molecular architectures.

1,3-Dipolar cycloadditions are powerful ring-forming reactions, and the azide group is a classic 1,3-dipole. These reactions involve the combination of a 1,3-dipole with a dipolarophile (such as an alkyne or alkene) to form a five-membered heterocyclic ring. rsc.orgmdpi.com For azides, this typically leads to the formation of triazoles or related heterocycles.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of "click chemistry," a concept introduced by K.B. Sharpless. nih.govmdpi.com This reaction regioselectively joins an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. mdpi.comresearchgate.net The reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govmdpi.com

For a compound like 3-Azido-2-oxopropyl benzoate, the reaction would proceed by activating a terminal alkyne with a copper(I) catalyst, which then reacts with the azide moiety. While the reactivity of α-azido ketones in CuAAC can sometimes be slightly lower than that of simple alkyl azides, they are generally excellent substrates, leading to the formation of 1,2,3-triazolyl ketone derivatives in moderate to good yields. nih.govresearchgate.netresearchgate.net These products are of significant interest due to their high chemical stability and potential biological activities. nih.gov

Table 1: Examples of CuAAC Reactions with α-Azido Ketones

| α-Azido Ketone | Alkyne | Catalyst System | Product Yield |

|---|---|---|---|

| 2-Azidoacetophenone | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | Good |

| 3-Azidochroman-4-one | Ethynylchromone | Cu(I) | Moderate to Good |

| 2-Azidobenzosuberone | Terminal Alkynes | Cu(I) | Moderate to Good |

This table presents generalized findings from the literature on the reactivity of various α-azido ketones in CuAAC reactions. nih.govresearchgate.netresearchgate.net

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govnih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts rapidly with an azide without the need for a metal catalyst. nih.govthieme-connect.de The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition. thieme-connect.de

This compound, possessing the requisite azide handle, is a suitable substrate for SPAAC. This reaction pathway is a cornerstone of bioorthogonal chemistry, allowing for the labeling and visualization of biomolecules in living organisms. nih.govnih.gov The rate of SPAAC can be influenced by the structure of the cyclooctyne; for instance, the oxidation of an alcohol to a ketone on the cyclooctyne ring has been shown to increase the reaction rate. nih.govnih.gov This catalyst-free approach provides a powerful tool for chemical biology applications. nih.gov

The azide group in α-azido ketones is a versatile precursor for a wide range of heterocycles beyond the triazoles formed via click chemistry. nih.gov For instance, the reaction of α-azido ketones with pyridinium (B92312) ylides, mediated by copper acetate (B1210297), can produce imidazo[1,2-a]pyridines with high regioselectivity. thieme-connect.com

Furthermore, the intramolecular reaction of the azide group can lead to other heterocyclic systems. For example, upon reduction, the resulting α-amino ketone can undergo self-condensation to form pyrazines. nih.gov The versatility of α-azido ketones as synthetic intermediates is highlighted by their ability to be transformed into oxazoles, pyrazoles, and pyrimidines, making them valuable building blocks in medicinal and materials chemistry. nih.gov

The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) (typically triphenylphosphine) to form an aza-ylide intermediate. andrews.eduresearchgate.net This intermediate can then be hydrolyzed to produce an amine and the corresponding phosphine oxide, a process known as the Staudinger reduction. andrews.edu Alternatively, the aza-ylide can be trapped by an electrophile in an aza-Wittig reaction to form imines. andrews.edu

For this compound, reaction with a phosphine would initially form a phosphazide, which then loses nitrogen gas to yield the aza-ylide. researchgate.net However, α-azido ketones can be problematic substrates in some Staudinger-type reactions due to the potential for fragmentation of the intermediate. nih.gov

A significant evolution of the Staudinger reaction is the Staudinger ligation, a bioorthogonal reaction that forms a stable amide bond. andrews.edu This reaction involves an intramolecular reaction of the aza-ylide with an ester group, which is strategically placed on one of the phosphine's substituents. nih.gov

While the classic Staudinger ligation involves an ester on the phosphine, the principle of trapping the aza-ylide intermediate is key. In the context of α-azido ketones, the reactivity of the aza-ylide can be harnessed for various transformations. For example, intramolecular aza-Wittig reactions of α-azido ketones can lead to the synthesis of oxazole (B20620) derivatives. nih.gov This involves converting the α-azido ketone into a vinyl azide, which then reacts with a phosphite. The resulting intermediate undergoes an intramolecular aza-Wittig reaction to form the oxazole ring. nih.gov This pathway underscores the diverse reactivity of the azide group in this compound, enabling its transformation into complex heterocyclic structures. nih.gov

Staudinger Reaction and Derivations

Formation of Iminophosphoranes and their Subsequent Reactions

The reaction of this compound with phosphines, typically triphenylphosphine, leads to the formation of an iminophosphorane through the Staudinger reaction. chem-station.comwikipedia.org This reaction proceeds via the nucleophilic attack of the phosphine on the terminal nitrogen of the azide group, resulting in the expulsion of nitrogen gas and the formation of a phosphorus-nitrogen double bond. wikipedia.orgalfa-chemistry.com

The resulting iminophosphoranes are stable intermediates that can undergo a variety of subsequent reactions, most notably the aza-Wittig reaction. chem-station.comwikipedia.orgresearchgate.net In the aza-Wittig reaction, the iminophosphorane reacts with a carbonyl compound, such as an aldehyde or ketone, to form an imine and a phosphine oxide. wikipedia.orgbeilstein-journals.org This reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net The intramolecular version of the aza-Wittig reaction is particularly useful for constructing ring systems. wikipedia.org

The general transformation can be summarized as follows:

| Reactant 1 | Reactant 2 | Intermediate | Product | Byproduct | Reaction Type |

| This compound | Triphenylphosphine | Iminophosphorane | Imine | Triphenylphosphine oxide | Staudinger/Aza-Wittig |

Azide Decomposition and Rearrangement Processes

The azide group in this compound is susceptible to decomposition and rearrangement under thermal or photolytic conditions, leading to the formation of highly reactive intermediates and subsequent rearranged products.

Upon heating or irradiation, this compound can undergo decomposition to form a nitrene intermediate with the loss of nitrogen gas. d-nb.infoualberta.ca The fate of the resulting nitrene is dependent on the reaction conditions and the molecular environment. The nitrene can undergo various transformations, including insertion reactions and rearrangements.

One common pathway involves the migration of an adjacent group (acyl or alkyl) to the nitrogen atom, which can lead to the formation of amides. d-nb.info For instance, photolysis of α-azido ketones can generate nitrenes that rearrange to form acid amides. d-nb.info

While this compound is an α-azido ketone, the Curtius rearrangement is a reaction of acyl azides. masterorganicchemistry.comnih.govorganic-chemistry.org Acyl azides, which can be derived from carboxylic acids, rearrange upon heating to form an isocyanate with the loss of nitrogen gas. nih.govorganic-chemistry.org This isocyanate is a versatile intermediate that can be trapped with various nucleophiles. For example, reaction with an alcohol yields a carbamate, while reaction with water leads to an amine after decarboxylation of the initially formed carbamic acid. masterorganicchemistry.comnih.gov

The Curtius rearrangement is a key method for converting carboxylic acids into amines with one less carbon atom. masterorganicchemistry.comorganic-chemistry.org The reaction is known for its mild conditions and broad applicability in the synthesis of natural products and other complex molecules. nih.gov

| Rearrangement | Starting Material | Intermediate | Primary Product |

| Thermal/Photolytic | This compound | Nitrene | Amide |

| Curtius | Acyl azide | Isocyanate | Amine, Carbamate, Urea |

Carbonyl and Ester Functional Group Reactivity

The carbonyl and ester groups of this compound also participate in a range of chemical reactions, further expanding its synthetic utility.

The ketone carbonyl group in this compound is susceptible to nucleophilic attack. It can undergo aldol (B89426) condensation reactions with aldehydes and ketones in the presence of a base, leading to the formation of α-azido-β-hydroxy ketones. acs.orgmdpi.com These reactions are significant for constructing new carbon-carbon bonds. mdpi.com For example, α-azido ketones react with aldehydes in the presence of DBU to yield aldol products. mdpi.com

Condensation reactions with other bifunctional reagents can lead to the formation of various heterocyclic systems. For example, α-azido ketones can be used in multicomponent reactions to synthesize complex molecules like substituted 1,3,4-oxadiazoles. nih.gov

The selective reduction of the ketone or ester functionality in this compound or its derivatives is a crucial transformation. The reduction of the ketone to a secondary alcohol can be achieved using various reducing agents. However, the choice of reagent is critical to avoid the simultaneous reduction of the azide group. arkat-usa.org The resulting α-azido alcohols are valuable synthetic intermediates. researchgate.net

Conversely, the azide group can be selectively reduced to an amine, yielding an α-amino ketone. arkat-usa.org A significant challenge in this transformation is the propensity of the resulting α-amino ketone to undergo self-condensation to form pyrazines. arkat-usa.org To circumvent this, the reduction is often followed by immediate protection of the newly formed amino group. arkat-usa.org Tin(II) chloride has been reported as an effective reagent for this selective reduction. arkat-usa.org

The ester group can also be reduced, typically using stronger reducing agents like lithium aluminum hydride, to afford the corresponding diol, although this would likely also reduce the ketone and azide functionalities unless they are appropriately protected.

Derivatization via Ester Hydrolysis and Re-esterification

The benzoate ester functionality of this compound can be readily cleaved through hydrolysis. This reaction, which can be catalyzed by either an acid or a base, results in the formation of the corresponding carboxylic acid and alcohol. libretexts.org

Under acidic conditions, the hydrolysis of an ester is a reversible reaction that is the reverse of esterification. libretexts.org The ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.org For instance, the acidic hydrolysis of ethyl butyrate (B1204436) yields butyric acid and ethanol. libretexts.org

Basic hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.orgmasterorganicchemistry.com The use of a base, such as sodium hydroxide (B78521) or potassium hydroxide, as a reactant drives the reaction to completion. libretexts.org For example, ethyl acetate reacts with sodium hydroxide to produce sodium acetate and ethanol. libretexts.org

The resulting carboxylic acid or carboxylate salt from the hydrolysis of this compound can then undergo re-esterification with a different alcohol to introduce a variety of new ester groups. This two-step sequence of hydrolysis and re-esterification allows for the modification of the ester portion of the molecule, providing a pathway to a diverse range of derivatives.

| Reaction | Conditions | Products |

| Acidic Hydrolysis | Excess water, strong-acid catalyst, heat | Carboxylic acid and alcohol |

| Basic Hydrolysis (Saponification) | Base (e.g., NaOH, KOH) | Carboxylate salt and alcohol |

| Re-esterification | Carboxylic acid, alcohol, acid catalyst | New ester and water |

Alpha-Position Reactivity of the Ketone

The presence of the ketone group in this compound significantly influences the reactivity of the adjacent α-carbon.

The hydrogen atoms on the carbon atom alpha to the carbonyl group (α-hydrogens) of ketones exhibit weak acidity. libretexts.org This is due to the stabilization of the resulting conjugate base, the enolate, through resonance. libretexts.org The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom of the carbonyl group. libretexts.org The presence of the electron-withdrawing azide group further enhances the acidity of the α-hydrogens in this compound, making them more susceptible to deprotonation by a base. researchgate.net This increased acidity facilitates the formation of an enolate ion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. researchgate.netscholaris.ca The generation of these α-keto carbocation intermediates allows for the use of less reactive nucleophiles in both intramolecular and intermolecular reactions. scholaris.ca

For example, α-azido ketones can participate in aldol reactions with aldehydes to form α-azido-β-hydroxy ketones. mdpi.com The scope of this reactivity can be extended to the synthesis of 1,3-dioxane (B1201747) derivatives. mdpi.com

While this compound itself is an α-azido ketone, the principles of its formation are relevant to its reactivity. The synthesis of α-azido ketones often involves the electrophilic azidation of a ketone enolate or a related species. researchgate.net For instance, the reaction of 1,3-dicarbonyl compounds with an azide source can lead to the formation of α-azido dicarbonyl compounds. organic-chemistry.org A mild and rapid method for the α-azidation of 1,3-dicarbonyl compounds utilizes tetrabutylammonium (B224687) azide (Bu₄NN₃) as the azide source, mediated by (diacetoxyiodo)benzene. organic-chemistry.org

The reactivity of the α-position of this compound can be harnessed in reactions with various electrophiles, although specific examples involving this particular compound are not extensively detailed in the provided search results. However, the general reactivity pattern of α-azido ketones suggests its potential to react with various electrophiles at the α-position after deprotonation.

| Reaction Type | Reactants | Key Intermediate | Product Type |

| Aldol Reaction | α-azido ketone, aldehyde | Enolate | α-azido-β-hydroxy ketone |

| Electrophilic Azidation | 1,3-dicarbonyl compound, azide source | Enolate | α-azido-dicarbonyl compound |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to generate complex molecules, offering high efficiency and atom economy. hud.ac.ukrug.nl this compound, with its multiple functional groups, is a prime candidate for participation in such reactions.

The Ugi-azide reaction is a significant MCR that produces 1,5-disubstituted tetrazoles. nih.govrsc.org This reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and an azide source, often trimethylsilyl (B98337) azide (TMSN₃). nih.gov The carbonyl group of this compound can serve as the ketone component in the Ugi-azide reaction.

The general Ugi-azide reaction proceeds through the formation of an α-amino nitrile intermediate, which then reacts with the azide to form the tetrazole ring. The use of bifunctional building blocks, such as keto-esters or keto-acids, in the Ugi-azide reaction allows for subsequent intramolecular reactions to create complex heterocyclic scaffolds. nih.gov For example, the Ugi-azide product can undergo a subsequent intramolecular Heck reaction to form tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds. nih.gov

The incorporation of this compound into MCRs opens up avenues for generating vast molecular diversity. nih.govuni-halle.de The three points of reactivity—the ketone for the MCR, the azide for subsequent cycloadditions (like the Huisgen cycloaddition), and the ester for derivatization—allow for the creation of a wide array of complex molecules from a single starting material.

The Ugi-azide adducts derived from keto-esters can undergo further transformations, such as ester hydrolysis followed by intramolecular amide bond formation, to yield lactams. nih.gov This strategy has been successfully employed to synthesize various heterocyclic systems, including ketopiperazine-tetrazoles, azepine-tetrazoles, and benzodiazepine-tetrazoles. nih.gov The versatility of MCRs, combined with the multifunctional nature of this compound, provides a robust platform for the exploration of new chemical space and the synthesis of novel molecular architectures. hud.ac.uknih.gov

| MCR Type | Components | Product Scaffold | Potential for Diversity |

| Ugi-Azide Reaction | Ketone (e.g., this compound), Amine, Isocyanide, Azide Source | 1,5-Disubstituted Tetrazole | Variation of amine, isocyanide, and subsequent intramolecular reactions. |

| Ugi-Azide/Post-Condensation | Bifunctional keto-ester, Amine, Isocyanide, Azide Source | Bis-heterocyclic lactam-tetrazoles | Variation of all components and the nature of the ring-closing reaction. |

Advanced Applications in Organic Synthesis and Chemical Biology

A Versatile Chemical Building Block

The distinct functionalities of 3-Azido-2-oxopropyl benzoate (B1203000) make it an exceptionally useful tool for chemists to assemble intricate molecular structures.

Construction of Complex Molecular Architectures

The presence of multiple reactive sites in 3-Azido-2-oxopropyl benzoate allows for its participation in a variety of coupling and cyclization reactions. The azide (B81097) group, for instance, is a key functional group for "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, which allows for the efficient and specific formation of triazole rings. tcichemicals.com This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the construction of complex molecular frameworks.

The ketone functionality can undergo a variety of transformations, including reductions, aldol (B89426) condensations, and Wittig reactions, providing further avenues for molecular elaboration. The benzoate group, while often serving as a protecting group, can also be strategically cleaved or modified in the later stages of a synthesis. This multi-faceted reactivity has been harnessed in the synthesis of aminocyclitols, which are important structural motifs in many biologically active compounds. mcmaster.ca For example, an organocatalytic [3+3] Michael-aldol sequence utilizing a derivative of this compound has been developed to provide regio-, diastereo-, and enantioselective access to the core of various targeted molecules containing multiple defined stereocenters. mcmaster.ca

Synthesis of Natural Product Analogs

Natural products often possess complex and challenging architectures. The unique reactivity of this compound makes it a valuable starting material for the synthesis of analogs of these natural products. By modifying the core structure of the natural product, chemists can probe structure-activity relationships and develop new therapeutic agents.

An example of this application is in the synthesis of analogs of Amaryllidaceae alkaloids, a family of natural products known for their anti-viral and anti-cancer activities. mcmaster.ca Researchers have utilized this compound derivatives in asymmetric organocatalytic [3+3] sequences to construct the core of these alkaloids and their non-natural analogs. mcmaster.ca This approach has enabled the synthesis of (+)-trans-dihydrolycoricidine and its analogs, allowing for the investigation of the minimum pharmacophore required for biological activity. mcmaster.ca

| Natural Product Analog | Synthetic Strategy | Key Features |

| (+)-trans-dihydrolycoricidine | Organocatalytic Michael-aldol sequence | 9 chemical steps, 12% overall yield, 98% e.e. |

| (+)-3-Deoxydihydrolycoricidine | [3+3] Michael-aldol sequence | 6 steps, 15% yield, >99% e.e. |

| (+)-trans-3-epidihydrolycoricidine | [3+3] Michael-aldol sequence | 6 steps, 27% yield, >99% e.e. |

Precursor for High-Nitrogen Compounds

The azide functionality of this compound makes it a direct precursor for the synthesis of high-nitrogen compounds. These compounds are of interest in materials science as energetic materials due to their high heats of formation. openmedicinalchemistryjournal.com The introduction of multiple nitrogen atoms into a molecule significantly increases its nitrogen content and energy density. openmedicinalchemistryjournal.com

The azide group can be converted into other nitrogen-containing functional groups, such as amines (via reduction) or triazoles (via cycloaddition). By strategically incorporating this compound into a larger molecule, and then transforming the azide group, chemists can synthesize complex molecules with a high percentage of nitrogen.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. This compound serves as a valuable synthon for the preparation of various nitrogen-containing heterocycles. Organic azides are widely used in the synthesis of five- and six-membered heterocyclic rings with one or more heteroatoms. nih.gov

Benzodiazepinones and Isoindolinones

Benzodiazepines and their derivatives are a well-known class of psychoactive drugs. google.com Isoindolinones are also important structural motifs found in a number of biologically active compounds. researchgate.net The synthesis of these heterocyclic systems often involves the use of acyl azides, which can be derived from carboxylic acid precursors. metu.edu.tr While direct use of this compound in these specific syntheses is not explicitly detailed in the provided context, the general utility of acyl azides in the formation of benzodiazepinones and isoindolinones is well-established. metu.edu.tr For instance, base-mediated ring closure reactions of appropriate acyl azide precursors are a common strategy for constructing these heterocyclic cores. metu.edu.tr

Pyrimidines and Pyrazoles

Pyrimidines and pyrazoles are fundamental heterocyclic structures that are prevalent in a wide array of biologically active molecules and pharmaceuticals. organic-chemistry.orgnih.gov The synthesis of these heterocycles can be achieved through various strategies, and the functionalities present in this compound make it a potential precursor for their construction.

Organic azides are known to be versatile reagents in the synthesis of a variety of heterocyclic systems, including pyrimidines. nih.govresearchgate.net For example, the azido (B1232118) group can be reduced to an amine, which can then participate in condensation reactions to form the pyrimidine (B1678525) ring. researchgate.net

Similarly, pyrazoles are often synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazines or via the [3+2] cycloaddition of diazo compounds with alkynes. nih.gov The ketone functionality in this compound could potentially be part of a 1,3-dicarbonyl equivalent after suitable chemical manipulation, thus enabling its use in pyrazole (B372694) synthesis.

Oxazoles and 1,3,4-Oxadiazoles

The α-azido ketone structure inherent to this compound is a valuable precursor for the synthesis of various five-membered heterocycles, particularly oxazoles and 1,3,4-oxadiazoles. These scaffolds are of significant interest due to their prevalence in biologically active compounds. tsijournals.com

The synthesis of 1,3,4-oxadiazoles can be achieved through various modern synthetic protocols. One notable method involves the reaction of ester derivatives of 2-oxopropyl alcohol, such as 2-oxopropyl benzoate, with N-isocyaniminotriphenylphosphorane in the presence of aromatic carboxylic acids. researchgate.net This reaction proceeds under neutral, room temperature conditions to afford sterically congested 1,3,4-oxadiazole (B1194373) derivatives in high yields. researchgate.net Other established methods for 1,3,4-oxadiazole synthesis that could potentially be adapted for derivatives of this compound include the cyclization of acylhydrazones, the direct annulation of hydrazides with ketones, and photoredox-catalyzed reactions. nih.govorganic-chemistry.org For instance, a one-pot synthesis of 1,3,4-oxadiazoles can be achieved from the cascade cyclization of acylhydrazones mediated by an organo acridinium (B8443388) photocatalyst and a cobaloxime catalyst, producing H₂ as the only byproduct. organic-chemistry.org

For the synthesis of oxazoles , α-azido ketones and their derivatives are useful intermediates. researchgate.net A general route involves the cyclization of azidoalkyl esters, which can be prepared from precursors like this compound. nih.gov For example, treatment of an azidoacetyl ester with ammonium (B1175870) acetate (B1210297) in acetic acid leads to the formation of the corresponding 2-azidomethyloxazole. nih.gov The Robinson-Gabriel synthesis is a classical method for oxazole (B20620) formation, and modern variations continue to be developed. acs.org Furthermore, tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates, catalyzed by Zn(OTf)₂, represents a more recent approach to constructing highly functionalized oxazole rings. mdpi.com

Table 1: Selected Synthetic Routes to Oxazoles and 1,3,4-Oxadiazoles

| Heterocycle | Precursors/Reagents | Catalyst/Conditions | Key Features |

|---|---|---|---|

| 1,3,4-Oxadiazole | Ester of 2-oxopropyl alcohol, N-isocyaniminotriphenylphosphorane, Aromatic carboxylic acid | Neutral, Room Temperature | Forms sterically congested products in high yields. researchgate.net |

| 1,3,4-Oxadiazole | Acylhydrazones | Organo acridinium photocatalyst, Cobaloxime catalyst, Visible light | Oxidant-free cascade cyclization; H₂ is the only byproduct. organic-chemistry.org |

| 1,3,4-Oxadiazole | α-Oxocarboxylic acids, Hypervalent iodine(III) reagent | Photoredox catalysis | Decarboxylative cyclization yielding 2,5-disubstituted products. organic-chemistry.org |

| Oxazole | Azidoacetyl ester, Ammonium acetate | Acetic acid, 118 °C | Cyclization to form 2-azidomethyloxazoles. nih.gov |

| Oxazole | N-propargylamides, Trifluoroacetyl compounds | Zn(OTf)₂ | Tandem cycloisomerization/hydroxyalkylation. mdpi.com |

| Oxazole | Carboxylic acids, Isocyanoacetates | DMAP-Tf | Direct synthesis from carboxylic acids with broad substrate scope. nih.gov |

Indolizinones and Quinolinones

The reactive functionalities within this compound also make it a potential starting point for synthesizing more complex fused heterocyclic systems like indolizinones and quinolinones.

Quinolinones , particularly the 3,4-dihydroquinolin-2-one skeleton, can be constructed using methodologies involving acyl azides. metu.edu.trmetu.edu.tr The azide group can be converted into an isocyanate via a Curtius rearrangement, which can then undergo cyclization to form the dihydroquinolinone ring system. metu.edu.tr For example, an acyl azide derived from a substituted benzoic acid can be rearranged and trapped with an appropriate nucleophile, followed by a base-mediated cyclization to yield the target heterocycle. metu.edu.trresearchgate.net Alternative modern syntheses of 2-quinolinone derivatives have been developed, such as a [3+3] cyclization of β-enaminones with malonic acid promoted by acetic anhydride, which offers an operationally simple and concise route. sioc-journal.cn

Indolizinones are another class of nitrogen-containing fused heterocycles accessible through advanced synthetic strategies. Rhodium(II)-catalyzed 1,3-dipolar cycloaddition reactions are a powerful tool for preparing the core structure of indolizinones. acs.org For instance, the reaction of a diazoketone with an appropriate dipolarophile can generate a cycloadduct that serves as a key intermediate. This intermediate can then be further elaborated through palladium-mediated C-N coupling reactions with various anilines to produce a library of substituted indolizinones. acs.org The development of synthetic routes to benzindolizinone isomers highlights the ongoing interest in this relatively unstudied heterocyclic system. escholarship.org

Table 2: Synthetic Strategies for Indolizinone and Quinolinone Scaffolds

| Target Scaffold | Key Strategy | Reagents/Intermediates | Notes |

|---|---|---|---|

| Dihydroquinolinone | Curtius Rearrangement | Acyl azide, Aniline, NaH | Involves isocyanate formation followed by cyclization. metu.edu.tr |

| 2-Quinolinone | [3+3] Cyclization | β-enaminones, Malonic acid, Acetic anhydride | Operationally simple with easily accessible starting materials. sioc-journal.cn |

| Indolizinone | 1,3-Dipolar Cycloaddition | Rh(II) catalyst, Diazoketone, Methyl acrylate | Forms the core indolizinone ring system efficiently. acs.org |

| Indolo-fused Indolizinone | Palladium-mediated C-N Coupling | Indolizinone triflate, Substituted anilines | Allows for diversification of the core scaffold. acs.org |

Applications in Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can proceed within a living system without interfering with native biochemical processes. otago.ac.nz The azide functionality of this compound is a premier example of a bioorthogonal handle, enabling its use in a wide array of applications in chemical biology. researchgate.netwhiterose.ac.uk The most prominent reaction involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which forms a stable triazole linkage. nih.gov

The ability to incorporate an azide group into molecules makes this compound a valuable precursor for the synthesis of chemical probes. mcmaster.ca These probes are designed to interact with and report on specific biological targets or processes. whiterose.ac.uk For example, the azide can serve as a chemical handle to attach a reporter group, such as a fluorophore, to a molecule designed to bind to a specific receptor. nih.gov The synthesis of fluorescent antagonists for receptor binding assays often utilizes click chemistry to conjugate a complex fluorophore to a pharmacophore containing an alkyne or azide. nih.gov This strategy allows for the modular construction of sophisticated probes for applications like flow cytometry and fluorescence microscopy. nih.gov

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new construct with combined properties. ru.nl The azide group is a powerful tool for achieving this, particularly for the site-specific labeling of proteins and peptides. whiterose.ac.ukiris-biotech.de By introducing an azide-bearing amino acid into a protein, or by chemically modifying a natural amino acid to bear an azide, a unique chemical handle is created that is orthogonal to the native functional groups in the protein. ucl.ac.uk This allows for the precise attachment of other molecules, such as drugs, imaging agents, or polymers like PEG, using click chemistry. acs.org This approach is central to the development of advanced therapeutics like antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a specific site on an antibody to ensure targeted delivery to cancer cells. dtu.dkgoogle.com

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living cells. While the direct use of this compound in this context is not documented in the available literature, the azido moiety is a critical functional group for ncAAs used in this technology. Azido-containing amino acids, such as azidohomoalanine or p-azido-L-phenylalanine, are widely used as ncAAs. Once incorporated into a protein's structure via the cell's translational machinery, the azide group serves as a bioorthogonal handle for subsequent modification using click chemistry. This enables the site-specific labeling of proteins in their native environment for a wide range of studies on protein function, interaction, and localization.

Design and Synthesis of Advanced Chemical Scaffolds

The chemical reactivity of this compound makes it an attractive starting material for lead-oriented synthesis (LOS), a strategy focused on creating libraries of structurally diverse, three-dimensional molecules suitable for high-throughput screening in drug discovery. whiterose.ac.uk The presence of multiple reactive sites—the azide, the ketone, and the benzoate ester—allows for a variety of chemical transformations to generate novel and complex molecular scaffolds. researchgate.netopenmedicinalchemistryjournal.com

The α-azido ketone unit can undergo a range of reactions. The azide group can participate in cycloadditions, reductions to amines, or rearrangements, while the ketone provides a site for nucleophilic additions, condensations, and C-C bond formations. researchgate.net For example, the radical coupling of 2-oxindoles with an azide radical can lead to 3,3-diazido-2-oxindoles, which can then be transformed into quinazolinone derivatives. mdpi.com This highlights how the azide functionality can be used to trigger complex ring-expansion and rearrangement reactions, leading to significant increases in molecular complexity from a simple starting material. The design of such synthetic routes allows for the rapid generation of diverse chemical probes and scaffold libraries for biological evaluation. whiterose.ac.uk

Table 3: Potential Scaffolds from Azido-Ketone Precursors

| Scaffold Type | Synthetic Transformation | Key Feature of Precursor | Potential Application |

|---|---|---|---|

| Triazoles | Azide-Alkyne Cycloaddition | Azide | Bioisosteres, Linkers in bioconjugation. nih.gov |

| Fused Quinazolinones | Diazidation and Ring Expansion | α-position of ketone | Access to complex heterocyclic systems. mdpi.com |

| Substituted Oxazoles | Cyclization with Ammonium Acetate | α-azido ketone | Core structures in bioactive molecules. nih.gov |

| Diverse Heterocycles | Multi-component Reactions (e.g., Ugi-azide) | Azide and Ketone (as aldehyde precursor) | Rapid generation of molecular diversity. nih.gov |

| Polyfunctional Probes | Sequential Functionalization | Orthogonal reactivity of azide and ketone | Tools for chemical biology. whiterose.ac.uk |

Precursors for Prodrug Nanocarriers via Cleavable Linkers

The design of prodrugs, which are inactive precursors that metabolically convert to an active drug, often involves conjugating a therapeutic agent to a carrier molecule through a linker that can be cleaved under specific physiological conditions. acs.org this compound possesses key features that make it an attractive precursor for the linker component of such systems.

The core of this application lies in two of the compound's functional groups: the benzoate ester and the terminal azide. The ester bond can function as the cleavable portion of the linker. Ester linkages are widely employed in prodrug design because they are susceptible to hydrolysis by ubiquitous endogenous enzymes, particularly carboxylesterases found in plasma and various tissues like the liver. acs.orgnih.govscirp.org This enzymatic action would cleave the ester, releasing a therapeutic molecule that had been attached to the benzoate moiety. The rate of this release can be modulated, as the stability of benzoate esters against hydrolysis is a well-studied parameter. nih.gov

Simultaneously, the azide group provides a robust and highly specific point of attachment to a larger delivery system, such as a polymer nanocarrier. The azide facilitates covalent conjugation through bioorthogonal "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov This reaction allows the entire linker-drug construct to be efficiently "clicked" onto an alkyne-functionalized nanocarrier under mild conditions, preserving the integrity of both the drug and the carrier. nih.gov This dual functionality allows the compound to act as a bridge, connecting a drug to its delivery vehicle via a cleavable bond.

| Functional Group on this compound | Role in Prodrug Nanocarrier | Relevant Chemistry | Purpose |

|---|---|---|---|

| Benzoate Ester | Cleavable Linker | Enzymatic hydrolysis (by esterases) | To release the active drug at the target site. scirp.org |

| Azide (N₃) | Attachment Handle | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | To covalently attach the prodrug system to a nanocarrier. nih.govnih.gov |

| Ketone (C=O) | Potential pH-sensitive site | Hydrazone formation | Could be used to create acid-labile linkers for release in acidic tumor microenvironments or endosomes. acs.org |

Synthesis of PROTAC (Proteolysis-Targeting Chimeras) Components

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. nih.gov They consist of two distinct ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.govbohrium.com The synthesis of this linker is critical to the PROTAC's efficacy, and this compound serves as a valuable precursor for this component.

The azide group is central to its utility in PROTAC synthesis. The use of click chemistry, specifically the CuAAC reaction between an azide and an alkyne, is a powerful and widely adopted strategy for assembling PROTACs. nih.govmedchemexpress.commusechem.com This reaction forms a 1,4-disubstituted 1,2,3-triazole ring, which is a highly stable and rigid linker component that can favorably position the two ligands for ternary complex formation (POI-PROTAC-E3 Ligase). nih.govnih.gov

In a modular synthesis approach, this compound could be used to build a linker in several ways. For instance, the benzoate could be hydrolyzed to a carboxylic acid, which is then coupled to an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligands) via standard amide bond formation. The remaining azide on the linker is then available to "click" with an alkyne-functionalized POI ligand, completing the PROTAC assembly in a convergent and efficient manner. nih.gov This modularity allows for the rapid generation of PROTAC libraries with variations in linker length and composition to optimize degradation activity. medchemexpress.com

| Component | Function | Role of this compound | Key Reaction |

|---|---|---|---|

| POI Ligand | Binds to the target protein for degradation. | N/A (Connected to the linker). | - |

| E3 Ligase Ligand | Recruits the cellular degradation machinery. | The benzoate end can be modified and coupled to this ligand. | Amide coupling |

| Linker | Connects the two ligands at an optimal distance and orientation. | Serves as the core building block for the linker. | Azide-Alkyne Cycloaddition (Click Chemistry). musechem.com |

Development of Enzyme Inhibitor Scaffolds

In the field of drug discovery, particularly in the design of enzyme inhibitors, peptidomimetics play a crucial role. These are molecules designed to mimic the structure and function of natural peptides but with improved stability against enzymatic degradation. mdpi.com A common strategy is the replacement of the labile amide bonds of a peptide with more robust chemical groups, known as bioisosteres. nih.gov

The 1,2,3-triazole ring, formed from the click reaction of an azide, is a premier bioisostere of the trans-amide bond. mdpi.comnih.govresearchgate.net The triazole ring mimics the key electronic properties, planarity, and hydrogen-bonding capabilities of an amide bond but is resistant to cleavage by proteases and hydrolysis in general. nih.gov The azide functionality of this compound makes it an ideal starting material for incorporating this stable triazole scaffold into potential enzyme inhibitors.

By reacting this compound with a small molecule or peptide fragment containing a terminal alkyne, a new, larger scaffold is created with a central, protease-resistant triazole ring. bohrium.com This approach allows for the assembly of diverse molecular libraries where the triazole unit replaces a critical peptide bond within a known enzyme substrate or inhibitor. mdpi.com This can lead to new inhibitor candidates with significantly improved metabolic stability and, consequently, better pharmacokinetic profiles. The benzoate and ketone portions of the original molecule can be further modified to explore interactions with the enzyme's active site, providing a versatile platform for structure-activity relationship (SAR) studies. acs.org

| Property | Peptide (Amide) Bond | 1,2,3-Triazole Ring (from Azide) |

|---|---|---|

| Structure | -CO-NH- | Five-membered aromatic ring with three nitrogen atoms |

| Stability | Susceptible to enzymatic cleavage by proteases. | Highly stable and resistant to proteolytic and hydrolytic degradation. nih.gov |

| Bioisosterism | Natural peptide linkage. | Acts as a non-classical bioisostere of the trans-amide bond. mdpi.comresearchgate.net |

| Synthesis | Standard peptide coupling. | Formed via Azide-Alkyne Cycloaddition ("Click Chemistry"). nih.gov |

Mechanistic and Theoretical Investigations of 3 Azido 2 Oxopropyl Benzoate Reactions

Reaction Mechanism Elucidation through Experimental Studies

Experimental investigations into the reaction mechanisms of 3-Azido-2-oxopropyl benzoate (B1203000) are not extensively documented. General knowledge of α-azido ketones suggests that their reactions often proceed through the formation of enolates or by the thermal or photochemical extrusion of nitrogen gas to yield reactive intermediates. However, specific studies on this particular benzoate derivative are lacking.

Identification of Intermediates and Transition States

There is no specific experimental data in the reviewed scientific literature that identifies or characterizes intermediates and transition states in reactions involving 3-Azido-2-oxopropyl benzoate. For the broader class of α-azido ketones, reactive intermediates such as enolates and imino anions have been proposed in various transformations. mcmaster.ca For instance, the deprotonation of α-azido ketones can generate an anion that, upon losing a nitrogen molecule, converts into an imino anion. mcmaster.ca However, direct experimental evidence (e.g., spectroscopic observation) for these intermediates in the context of this compound has not been reported.

Kinetic Studies of Key Transformation Pathways

A search of scientific databases and chemical literature did not yield any kinetic studies specifically focused on the transformation pathways of this compound. Kinetic data is crucial for understanding reaction rates, determining rate laws, and elucidating reaction mechanisms. The absence of such studies for this compound means that the rates of its potential reactions, and the factors influencing them, have not been quantitatively established.

Chemo- and Stereoselectivity in Reaction Mechanisms

While broad mechanistic studies are scarce, there is documented evidence of high stereoselectivity in reactions involving this compound. In the development of an organocatalytic [3+3] Michael-aldol sequence for the synthesis of aminocyclitols, this compound was used as a key reactant. mcmaster.ca The reaction, catalyzed by quinidine, proceeded with high diastereoselectivity, achieving a diastereomeric ratio (d.r.) of 96:4. mcmaster.ca This indicates a significant facial selectivity in the addition to the enolate of the α-azido ketone, governed by the chiral catalyst.

| Reactant | Catalyst | Reaction Type | Diastereomeric Ratio (d.r.) |

| This compound | Quinidine | Michael-aldol sequence | 96:4 |

This finding underscores the potential of this compound in stereoselective synthesis, where the azide (B81097) and ketone functionalities can be transformed into other valuable chemical groups. However, a detailed mechanistic investigation explaining the origin of this high stereoselectivity for this specific substrate is not provided in the available literature.

Computational Chemistry and Molecular Modeling Studies

Computational studies provide deep insights into molecular structure, reactivity, and reaction mechanisms. Despite the power of these theoretical tools, there are no specific computational chemistry or molecular modeling studies in the literature that are focused on this compound.

Density Functional Theory (DFT) Calculations for Geometries and Reactivity

No peer-reviewed articles presenting Density Functional Theory (DFT) calculations for the geometry optimization or reactivity analysis of this compound could be located. Such calculations would be valuable for determining its three-dimensional structure, bond lengths, bond angles, and electronic properties, which are fundamental to understanding its chemical behavior. DFT has been widely applied to other ketones and azides to study reaction pathways and predict reactivity, but this specific compound has not been the subject of such a study.

Analysis of Global Reactivity Descriptors and Fukui Functions

There are no published studies that analyze the global reactivity descriptors (such as chemical hardness, softness, and electrophilicity) or Fukui functions for this compound. These conceptual DFT tools are instrumental in predicting the most likely sites for nucleophilic and electrophilic attack within a molecule. An analysis of Fukui functions could pinpoint the reactivity of the carbonyl carbon, the carbon bearing the azide group, and the aromatic ring, offering predictions on its chemo- and regioselectivity in various reactions. The absence of this analysis leaves a gap in the theoretical understanding of this compound's reactivity profile.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into atomic charges, orbital interactions, and the nature of chemical bonds. This analysis is crucial for understanding how charge is delocalized across a molecule, which in turn influences its reactivity. However, specific NBO analyses for this compound, which would detail the charge distribution and delocalization patterns involving the azide, ketone, and benzoate functionalities, are not available in the reviewed literature. Such an analysis would provide quantitative data on donor-acceptor interactions within the molecule, helping to predict its behavior in chemical reactions.

Investigating Electronic Structure and Reaction Energetics

The investigation of a molecule's electronic structure and the energetics of its reactions provides fundamental information about its stability, reactivity, and potential reaction pathways. Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate molecular orbital energies, electron density distributions, and the energy changes that occur during a reaction. For this compound, specific studies detailing its frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and the thermodynamic and kinetic parameters of its reactions are not documented in the available scientific resources. These investigations would be essential for predicting the most likely sites for nucleophilic or electrophilic attack and for understanding the energy barriers associated with its transformations.

Modeling of Catalyst-Substrate Interactions

Computational modeling is an invaluable tool for elucidating the intricate interactions between a catalyst and a substrate at the molecular level. Such models can reveal the geometry of the transition state, the nature of non-covalent interactions, and the role of the catalyst in lowering the activation energy of a reaction. While this compound has been mentioned as a reactant in synthetic chemistry, detailed computational models of its interactions with specific catalysts are not described in the literature. These models would be instrumental in understanding the mechanism of catalysis and in the rational design of more efficient catalysts for reactions involving this compound.

Analytical and Characterization Methodologies for 3 Azido 2 Oxopropyl Benzoate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the atomic and molecular structure of 3-Azido-2-oxopropyl benzoate (B1203000).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Azido-2-oxopropyl benzoate. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the carbon and hydrogen framework of the molecule.

¹H NMR: In the ¹H NMR spectrum, the protons of the benzoate group typically appear as multiplets in the aromatic region. The protons of the oxopropyl chain give rise to distinct signals. For instance, in a related α-azido ketone, the methylene (B1212753) protons adjacent to the azide (B81097) group (N₃-CH ₂) are observed at a specific chemical shift, while the methylene protons of the benzoate ester (O-CH ₂) also produce a characteristic signal.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key resonances include those for the carbonyl carbon of the ketone, the carbonyl carbon of the benzoate ester, the carbons of the aromatic ring, the carbon bearing the azide group, and the methylene carbon of the ester. The chemical shifts of these carbons are indicative of their electronic environment.

A study by Zepeda-Velázquez involved the use of this compound in an organocatalytic reaction, where NMR spectroscopy was essential for characterizing the resulting products. While specific data for the starting material is not detailed in the available literature, the characterization of its derivatives heavily relies on these NMR techniques.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (Ketone) | - | ~200-205 |

| C=O (Ester) | - | ~165-170 |

| Aromatic CH | ~7.4-8.1 | ~128-134 |

| Aromatic C (quaternary) | - | ~130 |

| CH₂-N₃ | ~4.0-4.5 | ~50-55 |

| CH₂-O | ~5.0-5.5 | ~65-70 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may not represent exact experimental values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The most characteristic absorption band is that of the azide group (N₃), which typically appears as a strong, sharp peak in the region of 2100-2260 cm⁻¹. Additionally, the spectrum will exhibit strong absorptions for the two carbonyl groups: the ketone (C=O) and the ester (C=O), which are expected in the range of 1680-1750 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A thesis by Zepeda-Velázquez confirms the use of Fourier Transform Infrared Spectroscopy (FTIR) for the characterization of compounds derived from this compound.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Azide (N₃) | 2100 - 2260 |

| Ketone (C=O) | 1700 - 1725 |

| Ester (C=O) | 1720 - 1740 |

| Aromatic C-H | > 3000 |

| Aromatic C=C | 1450 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. This technique is highly accurate and can distinguish between compounds with the same nominal mass but different chemical formulas. The exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) is measured and compared to the calculated theoretical mass. Research involving this compound has utilized HRMS to confirm the identity of the compound and its reaction products.

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating and quantifying its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Enantiomeric Ratios

High-Performance Liquid Chromatography (HPLC) is a crucial method for the analysis of the stereoisomeric purity of the derivatives of this compound. In the context of asymmetric synthesis, where specific stereoisomers are desired, chiral HPLC is used to determine the diastereomeric and enantiomeric ratios of the products.

In the work of Zepeda-Velázquez, HPLC analysis was used to determine the diastereomeric ratio (d.r.) of the products formed from reactions involving this compound. For the analysis of related derivatives, a Daicel Chiralpak AS-RH column was used with a mobile phase of water and acetonitrile. The enantiomeric excess (e.e.) was also determined using chiral HPLC. The selection of the chiral stationary phase and the mobile phase is critical for achieving baseline separation of the stereoisomers.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions involving this compound. By spotting the reaction mixture on a TLC plate alongside the starting materials, the consumption of reactants and the formation of products can be visualized over time.

Due to the azide functional group, specific staining methods are often required for visualization on the TLC plate, especially if the compounds are not UV-active. One common method involves the reduction of the azide to an amine using a reagent like triphenylphosphine, followed by staining with ninhydrin, which produces a colored spot. Another technique utilizes the "click chemistry" reaction, where an alkyne-containing dye reacts with the azide on the plate in the presence of a copper catalyst to yield a visible spot.

Advanced Analytical Techniques

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would yield a detailed molecular structure, confirming the connectivity of the azido (B1232118), keto, and benzoate functionalities. libretexts.org

The process involves irradiating a single crystal with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays, producing a unique diffraction pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. wikipedia.orglibretexts.org While the technique is powerful, its application is contingent upon the ability to grow high-quality single crystals of the compound. libretexts.org The structural data obtained is crucial for understanding intermolecular interactions in the solid state and can provide insights into the physical properties of the material. google.comnih.gov

| Parameter | Example Value | Significance |

|---|---|---|

| Crystal System | Triclinic | Describes the basic geometric shape of the unit cell. mdpi.com |

| Space Group | P-1 | Defines the symmetry elements within the unit cell. mdpi.com |

| Unit Cell Dimensions (a, b, c) | a = 5.9 Å, b = 10.9 Å, c = 14.8 Å | Lengths of the unit cell edges. mdpi.com |

| Unit Cell Angles (α, β, γ) | α = 100.5°, β = 98.6°, γ = 103.8° | Angles between the unit cell edges. mdpi.com |

| Volume (V) | 900.1 ų | Volume of the unit cell. mdpi.com |

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing organic molecules by determining their molecular weight with high accuracy. It is particularly useful for polar compounds and allows for the analysis of thermally labile molecules, as it involves minimal heating. ddtjournal.com For this compound, ESI-MS would typically show a protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or other cations present in the solvent.

However, for certain compounds or for trace-level analysis, the ionization efficiency in ESI-MS can be low. ddtjournal.com In such cases, chemical derivatization is employed to enhance detection sensitivity and selectivity. researchgate.net This involves reacting the target analyte with a reagent to introduce a functional group that is more readily ionized. For a compound lacking a readily ionizable group, a derivatization strategy can introduce a permanent positive charge (e.g., a quaternary ammonium (B1175870) group) or a group with high proton affinity. nih.gov For azido compounds, derivatization can also be used to confirm the presence of the azide group. nih.gov For instance, a "click" reaction with an alkyne-containing tagging molecule could be used as a derivatization strategy prior to MS analysis.

| Derivatization Reagent Class | Target Functional Group | Purpose of Derivatization | Reference/Principle |

|---|---|---|---|

| Reagents with quaternary ammonium moiety | Hydroxyl, Thiol, Amine | Introduces a fixed positive charge, improving ionization efficiency. | nih.gov |

| Reagents with tertiary amine moiety | Carbonyl, Carboxyl | Increases proton affinity for enhanced detection in positive ion mode. | ddtjournal.com |

| Dansyl Chloride | Amines, Phenols | Improves ionization and allows for sensitive detection. | acs.org |

| Alkyne-containing Tags (via Click Chemistry) | Azide | Confirms presence of the azide group and improves detectability. | researchgate.net |

Thermal Stability Studies Relevant to Synthetic Methodologies

The presence of the azide functional group in this compound suggests that the compound may be thermally sensitive. Organic azides are known to be energetic materials that can decompose exothermically upon heating, potentially leading to hazardous situations. nih.govresearchgate.net Therefore, thermal stability studies are crucial for determining safe handling, storage, and reaction conditions.

Differential Scanning Calorimetry (DSC) is a primary technique used to assess the thermal stability of energetic compounds. researchgate.net It measures the difference in heat flow between a sample and an inert reference as a function of temperature, while both are subjected to a controlled temperature program. acs.org For an organic azide, the DSC thermogram will show a sharp exothermic peak corresponding to the decomposition of the molecule, which involves the release of nitrogen gas. acs.org

The key parameter obtained from a DSC experiment is the onset temperature of decomposition (T_onset), which represents the temperature at which decomposition begins. acs.org This value is critical for defining the maximum safe operating temperature for synthetic procedures. acs.org The heat of decomposition (ΔH_d) can also be calculated from the area of the exothermic peak, providing a measure of the energy released. acs.org Studies on various organic azides show a wide range of onset temperatures, influenced by the electronic and steric effects of the substituents. nih.govacs.org

| Compound Type | Typical T_onset (°C) | Typical ΔH_d (kJ/mol) | Significance |

|---|---|---|---|

| Sulfonyl Azides | 100 - 160 | -180 to -220 | Higher stability compared to some other azides. acs.org |

| Acyl Azides | Variable, can be <100 | Variable | Stability is highly substituent-dependent. nih.gov |